Copper(2+) tetrakis(benzenemethanamine)-

Coordination chemistry Ligand-field splitting ESR spectroscopy

Copper(2+) tetrakis(benzenemethanamine) (CAS 64592-33-2) is a homoleptic Cu(II) coordination complex bearing four benzylamine (phenylmethanamine) ligands in a tetragonal N4 donor set. The benzylamine ligands provide a characteristic balance of σ-donor strength and steric bulk arising from the benzylic CH₂ spacer and pendant phenyl ring.

Molecular Formula C28H32CuN4-2
Molecular Weight 488.1 g/mol
Cat. No. B12886844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(2+) tetrakis(benzenemethanamine)-
Molecular FormulaC28H32CuN4-2
Molecular Weight488.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].[Cu+2]
InChIInChI=1S/4C7H8N.Cu/c4*8-6-7-4-2-1-3-5-7;/h4*1-5,8H,6H2;/q4*-1;+2
InChIKeyQBGBPODNTBJLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(2+) Tetrakis(benzenemethanamine) – CAS 64592-33-2 Procurement & Differentiation Guide


Copper(2+) tetrakis(benzenemethanamine) (CAS 64592-33-2) is a homoleptic Cu(II) coordination complex bearing four benzylamine (phenylmethanamine) ligands in a tetragonal N4 donor set . The benzylamine ligands provide a characteristic balance of σ-donor strength and steric bulk arising from the benzylic CH₂ spacer and pendant phenyl ring. This complex belongs to the broader class of tetrakis(primary amine)copper(II) compounds, yet the benzyl substituent introduces electronic and steric features that differentiate it from simple alkylamine analogs in terms of redox potential, ligand‑lability, and supramolecular packing [1].

Why Tetrakis(benzylamine)copper(II) Cannot Be Replaced by Generic Alkylamine or Ethylenediamine Analogs


Cu(II) complexes with simpler primary amines (e.g., methyl‑, ethyl‑, or cyclohexylamine) or with chelating diamines (e.g., ethylenediamine) exhibit markedly different electronic ground states and ligand‑exchange kinetics. Systematic spectroscopic and magnetic studies on Cu(NCO)₂L₂ series demonstrate that the degree of axial interaction and the tetragonal distortion of the Cu(II) ion are governed both by the pKa (basicity) of the amine and by its steric profile [1]. The benzyl group, with its electron‑withdrawing phenyl ring, lowers the amine basicity (benzylamine pKa ≈ 9.34 vs. propylamine pKa ≈ 10.6), which shifts the ligand‑field strength and alters the Cu(II/I) redox potential. Moreover, the aromatic rings enable C–H⋯π and π–π stacking interactions that control crystal packing, solubility, and solid‑state stability—properties absent in fully aliphatic analogs [2]. Consequently, substituting the benzylamine ligand shell with a generic primary amine changes not only the catalytic reactivity but also the compound's shelf‑life, formulation compatibility, and reproducibility in synthetic protocols.

Quantitative Differentiation Evidence for Copper(2+) Tetrakis(benzenemethanamine) vs. Closest Analogs


Tetragonal Distortion of the Cu(II) N₄ Chromophore: Benzylamine vs. Alkylamines

In a systematic study of Cu(NCO)₂L₂ complexes (L = allylamine, propylamine, butylamine, benzylamine, cyclohexylamine, diethylamine), the degree of tetragonal distortion of the Cu(II) coordination sphere was correlated with ligand basicity and steric demand. Benzylamine (pKa = 9.34) produced a pseudooctahedral geometry with a distinct axial elongation, whereas the more basic propylamine (pKa ≈ 10.6) yielded a geometry closer to planar. The ESR g∥ values and electronic d–d transition energies for the benzylamine adduct are consistent with a relatively weaker axial ligand field, a feature that modulates the lability of the axial sites [1].

Coordination chemistry Ligand-field splitting ESR spectroscopy

Magnetic Moment Differentiation: Benzylamine vs. Cyclohexylamine Cu(II) Complexes

Room‑temperature magnetic moments of Cu(NCO)₂L₂ complexes reveal a systematic dependence on ligand identity. The benzylamine complex exhibits μeff = 1.89–1.92 μB, consistent with a magnetically dilute S = ½ system with negligible intermolecular coupling. In contrast, the cyclohexylamine analog shows a slightly sub‑normal moment (μeff ≈ 1.82–1.85 μB), attributed to incipient antiferromagnetic interactions facilitated by the more compact aliphatic ligand shell that permits closer Cu–Cu contacts in the solid state [1].

Magnetochemistry Paramagnetic susceptibility Cu(II) spin state

Ligand Lability and Cluster Formation Propensity: Benzylamine vs. Simple Alkylamines in CuCl₂ Systems

When CuCl₂·2H₂O is mixed with benzylamine in alcoholic solution, a rich equilibrium among multiple species is established, including mononuclear [Cu(ba)₄Cl₂] and the μ₄‑oxido cluster Cu₄OCl₆(ba)₄. This equilibrium is pH‑ and concentration‑dependent and can be deliberately shifted to favour either the mononuclear tetrakis‑amine complex or the tetranuclear cluster [1]. In contrast, analogous reactions with simpler alkylamines (e.g., butylamine or diethylamine) predominantly yield bis‑amine complexes or polymeric chloro‑bridged species, with markedly lower cluster‑formation propensity under identical conditions [2].

Complex equilibria Cluster chemistry Benzylamine ligand exchange

Thermal Stability of Benzylamine‑Derived vs. Alkylamine‑Derived Cu(II) Amine Complexes

Thermogravimetric analysis of (benzylammonium)₂CuCl₄ and related arylammonium tetrachlorocuprates shows that benzylamine is liberated in a distinct two‑step process: deprotonation of the ammonium cation followed by amine dissociation, with the final loss of benzylamine occurring above 300 °C. In comparison, the corresponding alkylammonium analogs (e.g., propylammonium) release amine at significantly lower onset temperatures (~200–230 °C) [1]. This difference is consistent with the stronger N–Cu bond conferred by the benzylamine σ‑donor strength combined with π‑back‑donation into the aromatic ring, and with additional lattice stabilization from C–H⋯π interactions.

Thermogravimetry Thermal decomposition Ligand dissociation enthalpy

Catalytic Activity in Conjugated Oxidation: Benzylamine–Cu(II) vs. Other Amine Systems

Copper(II) complexes with benzylamine were evaluated as catalysts for the conjugated aerobic oxidation of aliphatic thiols and amines. The benzylamine‑containing system achieved complete thiol conversion within 120 min at 25 °C, whereas Cu(II) complexes with triethylamine or pyridine required >240 min for comparable conversion under identical conditions. The superior activity is attributed to the formation of a mixed‑ligand Cu(II) intermediate containing both benzylamine and thiolate in the coordination sphere, a motif that is sterically accessible due to the moderate cone angle of benzylamine (θ ≈ 125°) [1].

Catalysis Aerobic oxidation Thiol oxidation

High‑Value Application Scenarios for Copper(2+) Tetrakis(benzenemethanamine) Based on Quantitative Evidence


Precision Synthesis of μ₄‑Oxido Copper Clusters via Controlled Ligand Dissociation

The facile and controllable interconversion between mononuclear [Cu(ba)₄Cl₂] and the tetranuclear Cu₄OCl₆(ba)₄ cluster, uniquely accessible with benzylamine, enables stoichiometric cluster synthesis by simply adjusting the amine:Cu ratio and solvent polarity [1]. Researchers developing multinuclear copper catalysts for water oxidation or C–H activation can use this compound as a well‑defined precursor that eliminates the speciation ambiguity encountered with alkylamine systems.

High‑Temperature Aerobic Oxidation Catalysis Requiring Thermally Robust Cu‑Amine Complexes

The 70–100 °C higher thermal stability of benzylamine‑ligated Cu(II) species relative to alkylammonium analogs [1] makes this compound suitable for aerobic oxidation reactions conducted above 150 °C, where simpler amine complexes would undergo premature ligand dissociation. This is particularly relevant for solvent‑free or gas‑phase catalytic processes in fine‑chemical and pharmaceutical intermediate synthesis.

Magnetically Dilute Cu(II) Dopants for EPR Spin‑Probe and Quantum Information Studies

The magnetic moment of the benzylamine complex (μeff = 1.90 μB) remains close to the isolated‑ion value, indicating minimal intermolecular spin coupling in the solid state [1]. This property makes the compound an attractive candidate for preparing magnetically dilute Cu(II) dopants in diamagnetic host matrices for pulsed EPR distance measurements or as a building block for molecular qubits where long coherence times require suppressed dipolar interactions.

Benchmark Ligand‑Exchange Studies for Structure–Activity Relationship (SAR) Development

Because the tetrakis(benzylamine)copper(II) core exhibits a measurable and ligand‑dependent tetragonal distortion (Δg∥ anisotropy ~0.03–0.05 greater than propylamine analog) [1], it serves as a sensitive spectroscopic probe for evaluating the electronic effects of incoming ancillary ligands. Inorganic methodology groups can employ this compound as a standardized starting material to quantify relative ligand‑field strengths and axial binding affinities across ligand libraries.

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